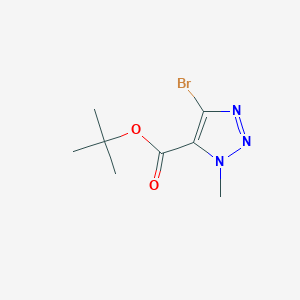

![molecular formula C15H9N3O B2750849 6-amino-7H-benzo[e]perimidin-7-one CAS No. 3044-04-0](/img/structure/B2750849.png)

6-amino-7H-benzo[e]perimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-amino-7H-benzo[e]perimidin-7-one is a chemical compound with the molecular formula C15H9N3O . It has a molecular weight of 247.25146 . This compound is a main product of BOC Sciences .

Synthesis Analysis

Perimidines, including 6-amino-7H-benzo[e]perimidin-7-one, are versatile scaffolds and a fascinating class of N-heterocycles . They have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules .Molecular Structure Analysis

The molecular structure of 6-amino-7H-benzo[e]perimidin-7-one includes a perimidinone core with an amino group attached . The InChI Key for this compound is UAWKAJMVJJHNNE-UHFFFAOYSA-N .Chemical Reactions Analysis

Perimidines, including 6-amino-7H-benzo[e]perimidin-7-one, have the ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light . This makes them more appealing and challenging for future scientists .Wissenschaftliche Forschungsanwendungen

Antineoplastic Agents

6-amino-7H-benzo[e]perimidin-7-one derivatives have shown promise as antineoplastic agents. Studies have demonstrated that these compounds, particularly when substituted with alkylamines, exhibit potent activity against various leukemia cell lines, both in vitro and in vivo. These derivatives are noted for their lack of stimulation of free radical formation, which might contribute to their diminished peroxidation activity and potentially lower cardiotoxicity (Stefańska et al., 1993).

Chemical Synthesis and Transformation

The compound has been utilized in the synthesis of various chemical structures. For instance, its reaction with acetophenones led to the formation of 6-(arylcarbonyl)methyl-2-aryl-7H-naphtho[1,2,3-de]quinolin-7-ones, indicating its versatility in nucleophilic substitution reactions and potential in forming complex chemical structures (Deady & Smith, 2003).

Overcoming Multidrug Resistance

Derivatives of 6-amino-7H-benzo[e]perimidin-7-one, particularly dihydroxybenzoperimidine derivatives, have shown significant in vitro cytotoxic activity against various human cell lines, including those characterized by multidrug resistance (MDR). This suggests their potential role in overcoming MDR in cancer treatment, a significant challenge in current cancer therapy (Stefańska et al., 1999).

Monoamine Oxidase Inhibition

Perimidinone derivatives, including those based on the 6-amino-7H-benzo[e]perimidin-7-one framework, have been studied as inhibitors of human monoamine oxidase (MAO). These inhibitors have shown selectivity between the MAO isoforms, which has implications for the treatment of depression and movement-related disorders (Bacho et al., 2016).

Antibacterial and Antifungal Activity

Certain derivatives of 6-amino-7H-benzo[e]perimidin-7-one have demonstrated notable in vitro antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Maddila et al., 2016).

Wirkmechanismus

While specific mechanisms of action for 6-amino-7H-benzo[e]perimidin-7-one are not mentioned in the search results, perimidines in general have been found to have significant applications in life sciences, medical sciences, and industrial chemistry . For instance, one derivative of 6-amino-7H-benzo[e]perimidin-7-one showed cytotoxic activity similar to that of mitoxantrone against sensitive cell lines .

Zukünftige Richtungen

Perimidines, including 6-amino-7H-benzo[e]perimidin-7-one, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability to interact molecularly with different proteins, form complexes with metals, and behave distinctly in various ranges of light makes them appealing and challenging for future scientists . Future research may focus on developing novel technologies for the selective synthesis of perimidines and their conjugated derivatives .

Eigenschaften

IUPAC Name |

6-aminobenzo[e]perimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c16-10-5-6-11-13-12(10)15(19)9-4-2-1-3-8(9)14(13)18-7-17-11/h1-7H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWKAJMVJJHNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC=NC4=C3C(=C(C=C4)N)C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-7H-benzo[e]perimidin-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-6-methyl-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2750767.png)

![N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2750768.png)

![4-[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2750770.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2750771.png)

![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)

![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2750776.png)

![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)

![3-[7-(4-Chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)

![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)